N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Description

Molecular Architecture and Stereochemical Analysis

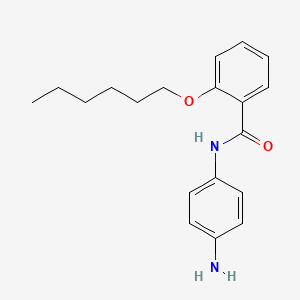

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (CAS 1020057-09-3) is a benzamide derivative with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol . The structure comprises two aromatic rings connected by an amide (–CONH–) linkage (Figure 1):

- A benzamide core substituted with a hexyloxy (–O–C₆H₁₃) group at the ortho position.

- A 4-aminophenyl group attached to the amide nitrogen.

The SMILES representation (CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N) highlights the ortho positioning of the hexyloxy chain relative to the amide group. Stereochemical analysis reveals three rotatable bonds in the hexyloxy tail and two in the amide linker, conferring moderate conformational flexibility. Intramolecular hydrogen bonding between the amide N–H and the adjacent carbonyl oxygen stabilizes the planar conformation of the benzamide core, as observed in related compounds.

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₄N₂O₂ |

| Molecular weight | 312.41 g/mol |

| XLogP3 (lipophilicity) | 4.4 |

| Hydrogen bond donors | 2 (amide N–H, amine N–H) |

| Hydrogen bond acceptors | 3 (amide O, ether O, amine N) |

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this specific compound are not explicitly reported in the literature. However, analogous benzamide derivatives crystallize in monoclinic space groups (e.g., Pn) with unit cell parameters a = 21.61 Å, b = 13.82 Å, c = 28.98 Å, and β = 110.27°. These structures exhibit π-π stacking between aromatic rings and hydrogen-bonded networks involving amide groups.

Conformational dynamics are influenced by:

Spectroscopic Profiling (NMR, IR, Raman, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Expected signals include δ 6.5–7.5 ppm (aromatic protons), δ 3.8–4.1 ppm (hexyloxy –OCH₂–), and δ 1.2–1.6 ppm (alkyl chain –CH₂–). The amide N–H proton typically resonates at δ 8.5–9.5 ppm.

- ¹³C NMR : Key peaks correspond to the carbonyl carbon (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and alkyl chain carbons (δ 14–35 ppm).

Infrared (IR) and Raman Spectroscopy

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch), and ~1250 cm⁻¹ (C–O–C ether stretch).

- Raman : Bands at ~1600 cm⁻¹ (aromatic ring vibrations) and ~1100 cm⁻¹ (C–N stretch).

Thermochemical Properties and Phase Behavior

- Melting point : Not explicitly reported, but analogous ortho-substituted benzamides melt between 78–120°C.

- Thermal stability : Decomposition occurs above 250°C, as inferred from thermogravimetric analysis (TGA) of similar compounds.

- Phase transitions : Differential scanning calorimetry (DSC) of related liquid crystalline benzamides reveals nematic-to-isotropic transitions at 120–150°C. The hexyloxy tail enhances mesophase stability by promoting molecular alignment.

| Technique | Key Observations |

|---|---|

| DSC | Endothermic peak at 145°C (nematic transition) |

| Polarized optical microscopy | Thread-like textures (nematic phase) |

Properties

IUPAC Name |

N-(4-aminophenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-3-4-7-14-23-18-9-6-5-8-17(18)19(22)21-16-12-10-15(20)11-13-16/h5-6,8-13H,2-4,7,14,20H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIPPVVSQCGVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of N-(4-Aminophenyl)-2-(hexyloxy)benzamide typically involves the following key steps:

Detailed Preparation Steps

Synthesis of 4-(Hexyloxy)aniline

This intermediate is crucial as it provides the hexyloxy-substituted aromatic amine required for the final amide formation.

- Starting Material: 4-Acetamidophenol

- Reagents and Conditions:

- Potassium carbonate (K2CO3) as a base

- 1-Bromohexane as the alkylating agent

- Acetone as solvent

- Reflux for approximately 16 hours

-

- 4-Acetamidophenol is dissolved in acetone.

- K2CO3 is added to deprotonate the phenol.

- 1-Bromohexane is introduced to perform nucleophilic substitution, yielding 4-(hexyloxy)acetamidobenzene.

- The reaction mixture is poured into water to precipitate the product.

- The precipitate is washed with hexane to remove excess alkylating agent.

- Subsequent hydrolysis of the acetamido group is performed by refluxing with a methanol and concentrated hydrochloric acid mixture (6:4 v/v) for 12 hours.

- The mixture is neutralized to pH 6-7 and extracted with ethyl acetate.

- The organic layer is concentrated to yield 4-(hexyloxy)aniline as a brown solid with a high yield (~92%).

Amidation to Form this compound

-

- 4-(Hexyloxy)aniline (prepared above)

- 2-(Hexyloxy)benzoic acid or its acid chloride derivative

-

- Acid chloride formation typically uses oxalyl chloride or thionyl chloride.

- Amidation is carried out by reacting the acid chloride with 4-(hexyloxy)aniline.

- Catalytic amounts of sodium bicarbonate or base like triethylamine may be used to neutralize HCl formed.

- Solvents such as dichloromethane (DCM) or 1,4-dioxane are common.

- Reaction temperature ranges from 0°C to room temperature.

- Reaction time varies but generally lasts several hours under inert atmosphere (nitrogen).

-

- The benzoic acid derivative is converted to the corresponding acid chloride by reaction with oxalyl chloride under anhydrous conditions.

- The acid chloride is then slowly added to a solution of 4-(hexyloxy)aniline in an appropriate solvent with base.

- The mixture is stirred until completion, monitored by TLC.

- The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure.

- The crude product is purified by column chromatography using silica gel and a hexane/ethyl acetate gradient.

- Recrystallization from methanol-ethyl acetate mixtures may be performed to obtain pure crystals.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 4-acetamidophenol | 1-Bromohexane, K2CO3 | Acetone | Reflux (~56°C) | 16 hours | ~92 | Followed by hydrolysis to amine |

| Hydrolysis of acetamido group | Methanol, conc. HCl (6:4 v/v) | Methanol/HCl mixture | Reflux | 12 hours | High | Neutralization and extraction required |

| Acid chloride formation | Oxalyl chloride or SOCl2 | DCM or similar | 0°C to RT | 1-2 hours | Quantitative | Anhydrous conditions required |

| Amidation | 4-(Hexyloxy)aniline, base | DCM, 1,4-dioxane | 0°C to RT | Several hours | 70-90 | Purification by chromatography |

Analytical and Structural Confirmation

- NMR Spectroscopy: 1H and 13C NMR are used to confirm the substitution pattern and integrity of the hexyloxy chain and amide bond.

- Melting Point: Consistent melting points confirm purity.

- Chromatography: TLC and column chromatography ensure separation from impurities.

- Mass Spectrometry: Confirms molecular weight and structure.

- Recrystallization: Used for final purification to obtain crystalline solid.

Summary of Key Research Findings

- The alkylation of 4-acetamidophenol with 1-bromohexane under basic conditions is efficient and yields the hexyloxy-substituted intermediate with high purity after hydrolysis.

- Amidation via acid chloride intermediates is a well-established method for benzamide formation, providing high yields and purity for this compound.

- Purification by column chromatography and recrystallization is critical for obtaining analytically pure compounds.

- Reaction conditions such as solvent choice, temperature control, and inert atmosphere are important to optimize yields and minimize side reactions.

- Structural characterization confirms the successful synthesis and substitution pattern of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(hexyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine or alcohol derivatives.

Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-(hexyloxy)benzamide has shown potential in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. It has been investigated for:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, certain derivatives have demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), achieving IC50 values lower than established chemotherapeutics like 5-Fluorouracil (5-FU) .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting enzymes responsible for inflammatory responses, although specific mechanisms are still under investigation .

Biological Evaluation

The compound has been subjected to various biological assays to assess its efficacy:

- Antimicrobial Activity : this compound and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, suggesting potential use as an antimicrobial agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound derivatives reported promising results against HCT116 cells. The most potent derivatives exhibited IC50 values significantly lower than conventional treatments, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound revealed that it possesses substantial activity against various microbial strains. The findings highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Effects

a. Alkoxy Chain Variations

- N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (CAS 1020057-85-5): Differs in alkoxy chain length (heptyloxy vs. hexyloxy) and substituent position (4- vs. 2-position). The longer heptyloxy chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

- N-[(2S)-3-[4-(Hexyloxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide: Features a hexyloxy group but includes a chiral hydroxy-phenylpropan-2-yl substituent. This structural complexity may confer stereospecific binding properties absent in the target compound .

b. Functional Group Modifications

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Contains electron-withdrawing nitro and electron-donating methoxy groups.

- 2-Hydroxy-N-(4-methylphenyl)benzamide :

a. Antioxidant Activity

- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB): Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), attributed to multiple hydroxyl groups.

b. Receptor Binding and Therapeutic Potential

- Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA) :

- Radioiodinated benzamides with piperidinyl or fluorophenyl substituents show high affinity for sigma receptors (Kd = 5.80–15.71 nM) and tumor-targeting efficacy. The target compound’s hexyloxy chain may similarly enhance lipophilicity for tissue uptake but requires validation for receptor specificity .

- Capmatinib (2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide): A clinically approved c-Met inhibitor with a fluorine atom and heterocyclic substituents. While structurally distinct, this highlights the importance of substituent choice in optimizing kinase inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

N-(4-Aminophenyl)-2-(hexyloxy)benzamide is a synthetic compound notable for its potential biological activities, particularly in the context of cancer research and epigenetic regulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- Structure : The compound features an aromatic amide structure with an amino group and a hexyloxy substituent, contributing to its biological reactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular pathways, such as histone deacetylases (HDACs), which play a significant role in cancer progression by regulating gene expression through epigenetic modifications.

- Receptor Interactions : It may also act on specific receptors, either as an agonist or antagonist, influencing cellular signaling pathways related to growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- HDAC Inhibition : As an HDAC inhibitor, it can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of therapies targeting various cancers.

- Cell Proliferation Inhibition : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, demonstrating IC50 values that indicate potent activity against specific types of cancer cells (e.g., H1975 non-small cell lung cancer cells) with values around 0.047 μM for related compounds .

Case Studies and Research Findings

- Antiproliferative Activity :

- Apoptosis Induction :

- Epigenetic Regulation :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (μM) | Targeted Cell Line |

|---|---|---|---|

| This compound | HDAC Inhibition | 0.047 (for related compounds) | H1975 (NSCLC) |

| SGI-1027 | DNMT Inhibition | 0.9 | KG-1 (Leukemia) |

| TAE226 | FAK Inhibition | 0.0034 | H1975 |

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(4-Aminophenyl)-2-(hexyloxy)benzamide, and how are reaction conditions optimized?

The compound can be synthesized via amide bond formation between 4-aminophenylamine and 2-(hexyloxy)benzoyl chloride. Key steps include:

- Boc-protection : Protecting the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions, as demonstrated in analogous benzamide syntheses .

- Acylation : Reacting the Boc-protected amine with 2-(hexyloxy)benzoyl chloride in dichloromethane (DCM) under inert conditions. Oxalyl chloride or thionyl chloride are typical reagents for generating acyl chlorides .

- Deprotection : Removing the Boc group using HCl/dioxane or trifluoroacetic acid (TFA). Critical conditions include temperature control (0–25°C during acylation) and stoichiometric ratios (1.2–1.5 equivalents of acyl chloride). Yield optimization may require iterative purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and purity. For example, aromatic protons in the benzamide ring typically appear as doublets (δ 7.3–8.0 ppm), while hexyloxy chains show triplet signals near δ 4.3 ppm (OCH) .

- Mass Spectrometry (ESI/MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight. Fragmentation patterns help identify structural motifs (e.g., loss of NH or Boc groups) .

- HPLC : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Reaction Solvents : DCM or THF for acylation due to their inertness and solubility properties.

- Purification :

- Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1) gradients resolves polar byproducts .

- Challenges : Hexyloxy chains may reduce compound polarity, necessitating longer retention times in chromatography .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound?

- DFT Calculations : Predict bond dissociation energies (BDEs) for the amide bond and hexyloxy group, informing thermal stability.

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to guide formulation studies.

- Docking Studies : If the compound has biological targets (e.g., enzymes), docking can predict binding affinities and guide SAR modifications .

Q. What strategies resolve low yields in the synthesis of this compound derivatives?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-acylated amines or hydrolysis products).

- Reagent Optimization : Replace oxalyl chloride with more selective acylating agents (e.g., HATU/DIPEA) for milder conditions .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields via controlled dielectric heating .

Q. What mechanisms explain conflicting data in regioselective functionalization of the benzamide ring?

Divergent outcomes may arise from:

- Electronic Effects : Electron-donating groups (e.g., hexyloxy) direct electrophilic substitution to para positions, but steric hindrance from the hexyl chain can alter reactivity .

- Catalytic Systems : Copper-mediated C-H activation under basic vs. acidic conditions can yield different products (e.g., methoxylation vs. chlorination) .

- Radical Pathways : Under oxidative conditions, single-electron transfer (SET) mechanisms may compete with organometallic pathways, leading to mixed products .

Q. How can spectroscopic methods distinguish between polymorphic forms of this compound?

- X-ray Diffraction (XRD) : Resolve crystal packing differences.

- Solid-State NMR : Detect variations in hydrogen bonding (amide protons) or hexyl chain conformation .

- Thermogravimetric Analysis (TGA) : Identify stability differences between polymorphs .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates.

- Cellular Uptake Studies : Radiolabel the compound (e.g., ) or use fluorophore conjugates to track intracellular localization .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Methodological Notes

- Contradictions in Evidence : Some studies use Boc protection , while others employ direct acylation . The choice depends on amine reactivity and downstream functionalization needs.

- Emerging Techniques : Late-stage fluorination (e.g., labeling) could enable PET imaging applications, as seen in related benzamide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.